

# Spectroscopic Profile of 2-Chlorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chlorobenzaldehyde** (CAS No. 89-98-5), a key intermediate in the synthesis of various pharmaceuticals and chemical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

# **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **2-Chlorobenzaldehyde**, providing a quick reference for identification and characterization.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR) Data

The <sup>1</sup>H NMR spectrum provides insight into the hydrogen atom environment in the molecule.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~10.5	Singlet	1H	Aldehyde proton (- CHO)
~7.9	Doublet of Doublets	1H	Aromatic proton (ortho to -CHO)
~7.6	Triplet of Doublets	1H	Aromatic proton
~7.5	Triplet of Doublets	1H	Aromatic proton
~7.4	Doublet of Doublets	1H	Aromatic proton (ortho to -Cl)

<sup>13</sup>C NMR (Carbon-13 NMR) Data

The <sup>13</sup>C NMR spectrum helps in identifying the carbon framework of the molecule.[1]

Chemical Shift (δ) ppm	Assignment
~190	Carbonyl carbon (C=O)
~138	Aromatic carbon (C-CI)
~135	Aromatic carbon
~134	Aromatic carbon (C-CHO)
~131	Aromatic carbon
~130	Aromatic carbon
~128	Aromatic carbon

## **Infrared (IR) Spectroscopy**

The IR spectrum reveals the functional groups present in the molecule.



Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~3070	Medium	Aromatic C-H stretch
~2860, ~2770	Medium	Aldehyde C-H stretch (Fermi resonance)
~1705	Strong	Carbonyl (C=O) stretch
~1590, ~1570, ~1470	Medium-Strong	Aromatic C=C ring stretch
~1200	Strong	C-C stretch
~820	Strong	C-H out-of-plane bend (orthodisubstituted)
~750	Strong	C-Cl stretch

## **Mass Spectrometry (MS)**

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.[2][3]

m/z	Relative Intensity (%)	Assignment
142	~33	Molecular ion [M+2] <sup>+</sup> ( <sup>37</sup> Cl isotope)
140	100	Molecular ion [M] <sup>+</sup> ( <sup>35</sup> Cl isotope)[2]
139	~95	[M-H]+
111	~40	[M-CHO]+[2]
75	~25	[C <sub>6</sub> H <sub>3</sub> ] <sup>+</sup>
51	~15	[C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>

## **Experimental Protocols**



The data presented in this guide were obtained using standard spectroscopic techniques. The following are representative experimental protocols.

#### NMR Spectroscopy:

- Instrument: Bruker AC-300 or equivalent.[4]
- Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (d<sub>6</sub>-DMSO) is commonly used.[5][6][7][8]
- Procedure: A small sample of **2-Chlorobenzaldehyde** was dissolved in the deuterated solvent. The <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

#### IR Spectroscopy:

- Technique: Attenuated Total Reflectance (ATR) or solution in a suitable solvent (e.g., Carbon Tetrachloride, CCl<sub>4</sub>, and Carbon Disulfide, CS<sub>2</sub>).[4][9]
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer was used.[10]
- Procedure (Solution): A 10% solution of the compound was prepared in CCl<sub>4</sub> for the 4000-1350 cm<sup>-1</sup> range and in CS<sub>2</sub> for the 1350-600 cm<sup>-1</sup> range.[9] The spectrum was recorded in a suitable liquid cell.
- Procedure (ATR): A small amount of the neat liquid was placed directly on the ATR crystal, and the spectrum was recorded.

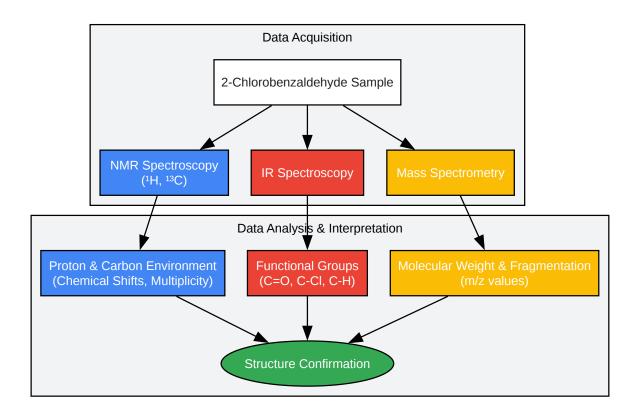
#### Mass Spectrometry:

- Ionization Method: Electron Ionization (EI) at 70 eV.
- Procedure: The sample was introduced into the mass spectrometer, and the mass spectrum was recorded. The resulting spectrum shows the molecular ion and various fragment ions.

## **Data Interpretation Workflow**



The following diagram illustrates the logical workflow for the acquisition and interpretation of spectroscopic data for the characterization of **2-Chlorobenzaldehyde**.



Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 2-Chlorobenzaldehyde.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 2-Chlorobenzaldehyde (89-98-5) 13C NMR spectrum [chemicalbook.com]
- 2. 2-Chlorobenzaldehyde (89-98-5) MS [m.chemicalbook.com]
- 3. Benzaldehyde, 2-chloro- [webbook.nist.gov]



- 4. 2-Chlorobenzaldehyde | CIC6H4CHO | CID 6996 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chlorobenzaldehyde (89-98-5) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Solved Assignment of iH NMR spectra of 2-chlorobenzaldehyde | Chegg.com [chegg.com]
- 9. Benzaldehyde, 2-chloro- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chlorobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119727#spectroscopic-data-for-2-chlorobenzaldehyde-nmr-ir-ms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com